molecular formula C13H12ClNO2S B2889843 N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide CAS No. 311316-42-4

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2889843
CAS No.: 311316-42-4
M. Wt: 281.75
InChI Key: SAXYKKQMCCCCKU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)ethyl]thiophene-2-carboxamide (CAS 311316-42-4) is a chemical compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 . It belongs to a class of substituted thiophenecarboxamides that have been investigated for their potential as antibacterial agents, highlighting their value in infectious disease research . Furthermore, thiophene carboxamide derivatives are a significant area of study in oncology research. These compounds are considered biomimetics of the anticancer medication Combretastatin A-4 (CA-4) and have demonstrated promising anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (HCC) . The mechanism of action for this class of compounds is thought to involve binding to the tubulin-colchicine-binding pocket, which can disrupt microtubule dynamics and inhibit cell division . Researchers are exploring these properties to develop novel chemotherapeutic agents. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYKKQMCCCCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-chlorophenol, ethyl bromoacetate, and thiophene-2-carboxylic acid.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Table 1 summarizes key analogs and their pharmacological or physicochemical properties.

Compound Molecular Formula Key Substituents Pharmacological Activity Synthesis Yield Reference
N-[2-(4-Chlorophenoxy)ethyl]thiophene-2-carboxamide C₁₄H₁₄ClNO₂S 4-Chlorophenoxyethyl TREK-1 potassium channel activator 75–85% (microwave)
N-(4-Methoxyphenyl)thiophene-2-carboxamide C₁₂H₁₁NO₂S 4-Methoxyphenyl Not explicitly reported (structural analog) 70–80%
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Genotoxicity in bacterial/human cells 65–75%
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, trifluoromethylphenyl Narrow-spectrum antibacterial 42% (purity)
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide C₁₆H₁₅N₂OS Indole-ethyl Intermediate for drug discovery Not reported

Structural and Pharmacological Divergence

  • Substituent Effects: Chlorophenoxyethyl vs. Methoxyphenyl: The chlorophenoxy group in ML402 enhances hydrophobic interactions with TREK-1 channels, whereas methoxy substituents (C₁₂H₁₁NO₂S) lack this specificity . Nitro Groups: The 2-nitrophenyl analog (C₁₁H₈N₂O₃S) exhibits genotoxicity, likely due to nitro group-mediated DNA damage .
  • Biological Targets : While ML402 targets ion channels, nitrothiophene-carboxamides (C₁₆H₁₀F₃N₃O₄S₂) inhibit bacterial growth via underexplored mechanisms .

Structural Insights from Crystallography and NMR

  • Dihedral Angles : The 2-nitrophenyl analog (C₁₁H₈N₂O₃S) shows dihedral angles of 13.53° (thiophene vs. benzene), similar to its furan counterpart (9.71°), suggesting conformational flexibility influences bioactivity .
  • Hydrogen Bonding: Weak C–H⋯O/S interactions stabilize crystal packing in nitro-substituted analogs, whereas ML402’s chlorophenoxy group facilitates π-π stacking in protein binding .

Biological Activity

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a carboxamide group and an ethylene linker to a 4-chlorophenoxy group . This structural arrangement enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological pathways, leading to modulation of their activity.
  • Pathways: It influences pathways related to inflammation, microbial growth, and cellular signaling, which are crucial for its therapeutic effects.

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including Hep3B and HCT-15. The compound's mechanism involves disrupting microtubule dynamics by binding to tubulin, similar to the actions of established anticancer agents like colchicine .

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested: Hep3B (IC50 = 5.46 µM) and HCT-15 (IC50 = 1.98 µg/mL).
  • Mechanism: The compound binds to the colchicine-binding site on tubulin, leading to inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

The compound also exhibits promising antibacterial properties, indicating potential applications in treating infections caused by resistant bacterial strains. Studies have shown that derivatives of thiophene carboxamides can disrupt bacterial cell wall synthesis and inhibit growth.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameStructureBiological ActivityUnique Features
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamideSimilar backbone with fluorine substitutionAnticancerEnhanced solubility due to fluorine
N-[2-(4-methylphenoxy)ethyl]thiophene-2-carboxamideMethyl substitution on phenylAntibacterialIncreased lipophilicity
N-[2-(4-bromophenoxy)ethyl]thiophene-2-carboxamideBromine substitutionAnticancerPotentially higher potency due to bromine's size

This table illustrates how slight modifications in substituents can lead to significant differences in biological activity and pharmacological properties.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of thiophene carboxamides to enhance their efficacy and selectivity. For instance, molecular docking studies indicate that modifications could improve binding affinity to target proteins like tubulin, potentially leading to more effective anticancer agents .

Moreover, ongoing research aims to explore the anti-inflammatory properties of this compound, which may further expand its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide?

  • Methodology : The synthesis involves coupling 2-(4-chlorophenoxy)ethylamine with thiophene-2-carboxylic acid derivatives. A typical procedure uses activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Reaction conditions (e.g., 0–5°C for reagent addition) and purification via column chromatography are critical for isolating the product in high purity .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1 for amine:acid) and monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures minimal side products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon backbone integrity. For example, the thiophene ring protons appear as distinct doublets near δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry. The 4-chlorophenoxy group often exhibits planar geometry due to conjugation .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Assays :

  • Antimicrobial : Disk diffusion assays against E. coli or S. aureus at varying concentrations (10–100 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IKK-2) to study NF-κB pathway modulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data?

  • Approach :

  • Dynamic Effects : NMR detects solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to identify flexible moieties (e.g., the ethyl linker) that may adopt multiple conformations .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) reconcile experimental data by comparing optimized geometries with crystallographic coordinates .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

  • Design of Experiments (DoE) :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
  • Catalyst Selection : Use HOBt/DMAP systems to enhance coupling efficiency.
  • Statistical Analysis : Response Surface Methodology (RSM) identifies optimal temperature (25–40°C) and pH conditions .

Q. How can the mechanism of action be elucidated for kinase inhibition?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in IKK-2’s ATP-binding pocket. Focus on hydrogen bonds between the carboxamide group and kinase residues (e.g., Glu149) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What approaches validate structure-activity relationships (SAR) for analogs?

  • SAR Workflow :

  • Analog Synthesis : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Pharmacophore Mapping : MOE or Discovery Studio identifies critical features (e.g., hydrogen bond acceptors) driving activity .
  • QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent properties (Hammett σ) with IC₅₀ values .

Q. How are crystallization challenges addressed for poorly soluble derivatives?

  • Crystallization Techniques :

  • Vapor Diffusion : Use mixed solvents (e.g., DCM/methanol) in hanging-drop setups.
  • Seeding : Introduce microcrystals of structurally similar compounds to induce nucleation.
  • Cryo-Cooling : Flash-cool crystals to 100 K with liquid nitrogen to reduce disorder .

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